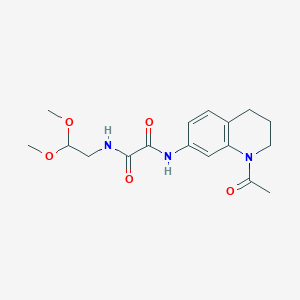

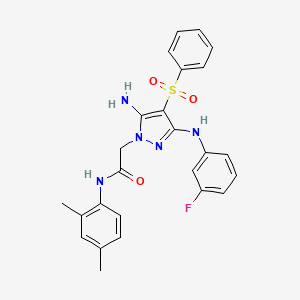

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AQ-1 and is a derivative of the natural alkaloid, tetrahydroquinoline. AQ-1 has been synthesized through several methods, and its mechanism of action and biochemical effects have been studied extensively.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities : Kumar, Fernandes, and Kumar (2014) synthesized a series of novel carboxamide derivatives of 2-Quinolones, demonstrating promising antibacterial, antifungal, and antitubercular activities. These compounds were confirmed using IR, 1H NMR, and mass spectra (Kumar, Fernandes, & Kumar, 2014).

Chemical Synthesis Optimization : Lindahl et al. (2006) developed a new synthesis for a furo[3,2-c]quinolin-4(5H)-one heterocycle, showcasing the adaptability and potential for optimization in the synthesis of quinoline derivatives (Lindahl, Carroll, Quinn, & Ripper, 2006).

Photochemical Reactions : Ono and Hata (1983) investigated the photochemical reactions of 2-(Dimethylcarbamoyl)quinolines, revealing insights into the chemical properties and reaction pathways of quinoline derivatives under specific conditions (Ono & Hata, 1983).

Electrochemical Behavior and Antituberculosis Activity : Moreno et al. (2011) studied the electrochemical properties of quinoxaline-2-carboxamide 1,4-di-N-oxides, finding correlations between reduction potential and antimicrobial activity, which provides insights for designing future antitubercular drugs (Moreno et al., 2011).

Cytotoxic Activity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinoline derivatives, and evaluated their growth inhibitory properties against various cancer cell lines, indicating potential applications in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

C-H Functionalization in Organic Synthesis : Allu and Swamy (2014) demonstrated the use of 8-aminoquinolinyl moiety as a bidentate directing group in ruthenium-catalyzed oxidative annulation, a method significant in organic synthesis and pharmaceutical applications (Allu & Swamy, 2014).

Corrosion Inhibition : Zarrouk et al. (2014) performed quantum chemical calculations on quinoxaline compounds to determine their efficiency as corrosion inhibitors for copper in nitric acid, highlighting an industrial application of these compounds (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Propiedades

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-11(21)20-8-4-5-12-6-7-13(9-14(12)20)19-17(23)16(22)18-10-15(24-2)25-3/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAFNGLCYYXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2868881.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)

![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)

![5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)

![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)